1,3,5-Pentanetriol

Beschreibung

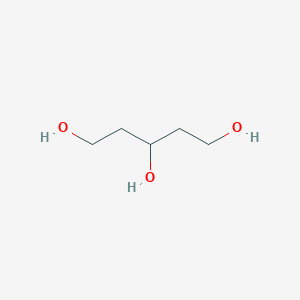

Structure

3D Structure

Eigenschaften

IUPAC Name |

pentane-1,3,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O3/c6-3-1-5(8)2-4-7/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMMTVYUCEFJZLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Laboratory Synthesis and Purification of 1,3,5-Pentanetriol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory-scale synthesis and purification of 1,3,5-pentanetriol, a versatile triol with applications in various fields, including as a building block in drug development. This document details a primary synthetic route, purification methodologies, and includes quantitative data and experimental protocols to assist researchers in its preparation.

Synthesis of this compound

A robust and accessible method for the laboratory synthesis of this compound involves the reduction of a suitable precursor, such as a diester of 3-hydroxypentanedioic acid. The most common and effective approach is the reduction of diethyl 3-hydroxypentanedioate using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[1][2]

Synthesis Pathway: Reduction of Diethyl 3-hydroxypentanedioate

The synthesis proceeds via the reduction of the two ester functional groups of diethyl 3-hydroxypentanedioate to primary alcohols, yielding this compound.

Experimental Protocol: Reduction of Diethyl 3-hydroxypentanedioate

This protocol is adapted from standard procedures for the reduction of esters with lithium aluminum hydride.[3][4]

Materials:

-

Diethyl 3-hydroxypentanedioate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

10% Sulfuric acid (H₂SO₄)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Diethyl ether

-

Water

Equipment:

-

Three-necked round-bottom flask

-

Stirrer (magnetic or mechanical)

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Ice-salt bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Setup: In a dry fume hood, equip a 250 mL three-necked flask with a stirrer, a reflux condenser with a drying tube, and a dropping funnel.

-

Reagent Preparation: Carefully weigh 2.9 g of lithium aluminum hydride and place it into the flask. Add approximately 20 mL of anhydrous THF to the flask.

-

Reaction: Begin stirring the LiAlH₄ suspension and gently heat the flask to a reflux. Prepare a solution of 5 g of diethyl 3-hydroxypentanedioate in 50 mL of anhydrous THF and add it to the dropping funnel.

-

Addition: Add the ester solution dropwise to the refluxing LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

Reaction Monitoring: After the addition is complete, continue refluxing for an additional 10 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: Cool the reaction flask in an ice-water bath. Cautiously add saturated aqueous sodium sulfate dropwise to the stirred mixture to decompose the excess LiAlH₄.

-

Workup: Add 25 mL of 10% sulfuric acid to the mixture. Separate the ether layer and extract the aqueous layer twice with 50 mL portions of diethyl ether.

-

Drying and Concentration: Combine the organic layers and dry them over anhydrous sodium sulfate. Filter the solution and remove the solvent using a rotary evaporator to yield the crude this compound.

Quantitative Data

| Parameter | Value/Range | Reference |

| Starting Material | Diethyl 3-hydroxypentanedioate | [3] |

| Reducing Agent | Lithium aluminum hydride (LiAlH₄) | [1][3] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [3] |

| Reaction Temperature | Reflux | [3] |

| Typical Yield | Not explicitly reported for this specific reaction, but ester reductions with LiAlH₄ generally yield >80% | [1] |

| Purity (Crude) | Dependent on reaction conditions and workup | N/A |

Purification of this compound

Due to its high boiling point and the presence of multiple hydroxyl groups, this compound requires specific purification techniques to achieve high purity suitable for research and drug development applications. The primary methods are vacuum distillation and flash column chromatography.

Vacuum Distillation

Vacuum distillation is the preferred method for purifying high-boiling point compounds like this compound, as it lowers the boiling point and prevents thermal decomposition.[5][6][7]

Equipment:

-

Short-path distillation apparatus

-

Round-bottom flask

-

Receiving flask

-

Vacuum pump or water aspirator

-

Heating mantle with stirrer

-

Manometer (optional, but recommended)

-

Cold trap

Procedure:

-

Setup: Assemble a short-path distillation apparatus. Ensure all ground glass joints are properly greased to maintain a good vacuum. Use a Claisen adapter to minimize bumping.[7]

-

Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar.

-

Vacuum Application: Connect the apparatus to a vacuum source with a cold trap in between. Turn on the vacuum to reduce the pressure in the system.[6]

-

Heating: Once a stable vacuum is achieved, begin heating the distillation flask with a heating mantle while stirring.[6]

-

Fraction Collection: Collect the distilled this compound in the receiving flask. The boiling point will depend on the pressure. Record the temperature and pressure range over which the product distills.

-

Shutdown: After the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.

| Parameter | Value/Range | Reference |

| Apparatus | Short-path distillation | [7] |

| Pressure | 1-10 mmHg (typical for high-boiling alcohols) | [4] |

| Boiling Point | Dependent on pressure (e.g., cinnamyl alcohol b.p. 139°C/14 mmHg) | [4] |

| Expected Purity | >95% (can be higher depending on impurities) | N/A |

Flash Column Chromatography

For achieving very high purity or for separating closely related impurities, flash column chromatography is a highly effective technique.[8][9]

Materials:

-

Silica (B1680970) gel (230-400 mesh)

-

Eluent (e.g., a gradient of ethyl acetate (B1210297) in hexanes or dichloromethane (B109758) in methanol)

-

Sand

-

Crude this compound

Equipment:

-

Glass chromatography column

-

Flasks for fraction collection

-

Air pressure source

Procedure:

-

Column Packing: Prepare a slurry of silica gel in the initial eluent and pack the column. Add a layer of sand on top of the silica gel.

-

Sample Loading: Dissolve the crude this compound in a minimum amount of a suitable solvent and carefully load it onto the top of the column. Alternatively, a solid load method can be used for less soluble compounds.[8]

-

Elution: Apply air pressure to the top of the column to force the eluent through the silica gel. Collect fractions in separate flasks.

-

Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

| Parameter | Value/Range | Reference |

| Stationary Phase | Silica gel (230-400 mesh) | [10] |

| Mobile Phase | Gradient elution (e.g., Dichloromethane/Methanol 98:2 to 90:10) | [8] |

| Expected Purity | >98% | [8] |

Conclusion

The synthesis of this compound can be reliably achieved in a laboratory setting through the reduction of diethyl 3-hydroxypentanedioate using lithium aluminum hydride. Subsequent purification by vacuum distillation is generally sufficient to obtain a product of high purity. For applications requiring exceptional purity, flash column chromatography can be employed. The detailed protocols and data provided in this guide are intended to enable researchers to produce this compound for their scientific endeavors.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. quora.com [quora.com]

- 3. ch.ic.ac.uk [ch.ic.ac.uk]

- 4. REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE [ch.ic.ac.uk]

- 5. buschvacuum.com [buschvacuum.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. Purification [chem.rochester.edu]

- 10. orgsyn.org [orgsyn.org]

An In-Depth Technical Guide to the Characterization of 1,3,5-Pentanetriol Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Pentanetriol is a five-carbon triol with a chiral center at the C-3 position, leading to the existence of two enantiomers: (R)-1,3,5-pentanetriol and (S)-1,3,5-pentanetriol. Despite its simple structure, detailed characterization of the individual stereoisomers is not extensively reported in publicly available literature. This technical guide provides a comprehensive overview of the known properties of this compound and presents detailed, albeit in some cases hypothetical, experimental protocols for the synthesis, separation, and characterization of its enantiomers based on established methodologies for analogous chiral polyols. Furthermore, this guide explores the potential biological relevance of these isomers by proposing a hypothetical metabolic pathway.

Introduction to this compound and its Stereoisomerism

This compound is a polyol with the chemical formula C5H12O3.[1] Its structure contains three hydroxyl groups at positions 1, 3, and 5. The central carbon atom (C-3) is a stereocenter, meaning this compound is a chiral molecule and exists as a pair of enantiomers, (R)- and (S)-1,3,5-pentanetriol. Enantiomers are non-superimposable mirror images that can exhibit distinct biological activities, a critical consideration in drug development. While the racemic mixture is commercially available, specific data on the individual enantiomers is scarce. This guide aims to fill this gap by providing a framework for their characterization.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H12O3 | [1] |

| Molecular Weight | 120.15 g/mol | [1] |

| CAS Number | 4328-94-3 | [2] |

| Density | 1.112 g/mL at 25 °C | [3] |

| Boiling Point | 164.15 °C (estimate) | [4] |

| Melting Point | Not available | |

| pKa | 14.36 ± 0.20 (Predicted) | [2] |

| LogP | -0.888 (Crippen Calculated) | [4] |

| Water Solubility | Log10WS: 0.18 (Crippen Calculated) | [4] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data Highlights | Source |

| ¹³C NMR | Spectra available | [1] |

| GC-MS | Spectra available, top peaks at m/z 75, 45, 28 | [1] |

| IR | Vapor phase IR spectra available | [1] |

Synthesis and Separation of Enantiomers: Experimental Protocols

As specific literature on the synthesis and separation of this compound enantiomers is lacking, the following protocols are based on established stereoselective methods for the synthesis of 1,3,5-triols and general principles of chiral chromatography.[5]

Hypothetical Stereoselective Synthesis of (S)-1,3,5-Pentanetriol

This proposed synthesis utilizes a double allylboration-intramolecular hydrosilylation sequence, a method proven effective for creating syn,syn- and syn,anti-1,3,5-triols.[5]

Workflow for Hypothetical Synthesis

Caption: Hypothetical workflow for the stereoselective synthesis of (S)-1,3,5-pentanetriol.

Protocol:

-

Double Allylboration: A suitable starting material, such as acrolein, undergoes a double allylboration reaction using a chiral allylborane reagent to establish the initial stereocenters.

-

Formation of Mono-protected Diol: The resulting diol is selectively protected at one of the primary hydroxyl groups to yield a mono-protected (Z)-1,5-syn-diol.

-

Intramolecular Hydrosilylation: The mono-protected diol is then subjected to an intramolecular hydrosilylation reaction. This is a crucial step for setting the stereochemistry at the C-3 position.

-

To a solution of the mono-protected diol in toluene, add 0.5 mol % of Karstedt's catalyst.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.

-

-

Oxidative Cleavage: The resulting silyl (B83357) ether is then cleaved under oxidative conditions (e.g., Tamao-Fleming oxidation) to yield the desired (S)-1,3,5-pentanetriol.

-

Purification: The final product is purified by column chromatography on silica (B1680970) gel.

Chiral Separation of Racemic this compound by HPLC

This protocol describes a general method for the separation of a racemic mixture of this compound using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).

Protocol:

-

Column Selection: A chiral stationary phase is essential for separating enantiomers. A polysaccharide-based column, such as one with a cellulose (B213188) or amylose (B160209) derivative (e.g., Chiralcel® OD-H or Chiralpak® AD-H), is a common choice for separating polyols.

-

Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The ratio of these solvents is optimized to achieve the best separation. A starting point could be a 90:10 (v/v) mixture of hexane and isopropanol.

-

Sample Preparation: Dissolve a small amount of racemic this compound in the mobile phase.

-

HPLC Analysis:

-

Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

-

Inject the sample onto the column.

-

Monitor the elution of the enantiomers using a suitable detector, such as a refractive index detector (RID) or a UV detector if the enantiomers are derivatized with a UV-active group.

-

The two enantiomers will have different retention times, allowing for their separation and quantification.

-

-

Optimization: If the initial separation is not satisfactory, adjust the mobile phase composition (e.g., by changing the percentage of the polar modifier), the flow rate, or the column temperature to improve the resolution.

Characterization of this compound Enantiomers

Spectroscopic Analysis

While standard spectroscopic techniques like NMR and mass spectrometry are excellent for confirming the overall structure of this compound, they cannot distinguish between the enantiomers in an achiral environment.

NMR Spectroscopy with a Chiral Resolving Agent

To differentiate the enantiomers using NMR, a chiral resolving agent (CRA) can be used. The CRA forms diastereomeric complexes with the enantiomers, which have distinct NMR spectra. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a common CRA for determining the absolute configuration of alcohols.

Workflow for NMR Analysis with a Chiral Resolving Agent

Caption: Workflow for determining the absolute configuration of this compound using Mosher's acid.

Protocol:

-

Esterification: React the racemic this compound with both (R)- and (S)-Mosher's acid chloride separately in the presence of a base (e.g., pyridine) to form diastereomeric esters.

-

Purification: Purify the resulting diastereomeric esters by column chromatography.

-

NMR Analysis: Acquire high-resolution ¹H NMR spectra of both sets of diastereomeric esters in an achiral solvent (e.g., CDCl₃).

-

Data Analysis: Compare the chemical shifts of corresponding protons in the two spectra. The differences in chemical shifts (Δδ = δS - δR) can be used to determine the absolute configuration of the original alcohol based on the established Mosher's model.

Hypothetical Biological Activity and Signaling Pathway

There is currently no published information on the biological activity or metabolic fate of this compound or its isomers. However, by drawing parallels with other simple polyols like glycerol (B35011) and sorbitol, we can propose a hypothetical metabolic pathway. The polyol pathway is a metabolic route that converts glucose to sorbitol and then to fructose, and its dysregulation is implicated in diabetic complications.[6][7][8][9][10]

A Hypothetical "Pentanetriol Pathway"

If this compound were to be metabolized in a manner analogous to other polyols, it might undergo sequential oxidation reactions catalyzed by dehydrogenases.

Hypothetical Metabolic Pathway of this compound

Caption: A hypothetical metabolic pathway for this compound.

This hypothetical pathway suggests that this compound could be initially oxidized at one of the terminal hydroxyl groups to form an aldehyde, which is then further oxidized to a carboxylic acid. This dihydroxy carboxylic acid might then enter a pathway similar to β-oxidation, eventually being broken down into smaller molecules that can enter central metabolism. The specific enzymes and intermediates in this pathway are purely speculative and would require experimental validation.

Conclusion

This compound presents an interesting case of a simple chiral molecule for which the properties of the individual stereoisomers are not well-documented. This guide provides a comprehensive summary of the available information for the racemic mixture and outlines detailed, plausible experimental protocols for the stereoselective synthesis, chiral separation, and characterization of the (R) and (S) enantiomers. The proposed hypothetical metabolic pathway serves as a starting point for investigating the potential biological relevance of these compounds. Further research is needed to experimentally validate these proposed methods and to explore the unique physicochemical and biological properties of the individual enantiomers of this compound, which could be of significant interest to the fields of chemistry, pharmacology, and drug development.

References

- 1. This compound | C5H12O3 | CID 554363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. echemi.com [echemi.com]

- 4. This compound (CAS 4328-94-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Stereoselective Synthesis of Syn,Syn- and Syn,Anti-1,3,5-Triols via Intramolecular Hydrosilylation of Substituted Pent-3-en-1,5-diols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polyol pathway - Wikipedia [en.wikipedia.org]

- 7. The polyol pathway is an evolutionarily conserved system for sensing glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The polyol pathway. A historical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Spectroscopic Analysis of 1,3,5-Pentanetriol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3,5-pentanetriol, a triol of interest in various chemical and pharmaceutical applications. Due to the limited availability of public experimental spectra, this document combines predicted data with established principles of spectroscopic analysis to serve as a valuable resource for researchers. The guide details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols and a conceptual workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. It is important to note that while these values are based on established spectroscopic principles and prediction algorithms, they should be confirmed by experimental data whenever possible.

Table 1: Predicted ¹H NMR Data (500 MHz, D₂O)

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| H-1, H-5 | 3.65 - 3.75 | Triplet |

| H-2, H-4 | 1.65 - 1.75 | Multiplet |

| H-3 | 3.95 - 4.05 | Quintet |

| OH | ~4.7 (solvent dependent) | Singlet (broad) |

Table 2: Predicted ¹³C NMR Data (125 MHz, D₂O)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-1, C-5 | ~65 |

| C-2, C-4 | ~45 |

| C-3 | ~70 |

Table 3: Key IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H Stretch | 3600 - 3200 | Strong, Broad |

| C-H Stretch (sp³) | 3000 - 2850 | Medium to Strong |

| C-O Stretch | 1260 - 1000 | Strong |

Table 4: Expected Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 120 | [M]⁺ (Molecular Ion, if observed) |

| 102 | [M - H₂O]⁺ |

| 84 | [M - 2H₂O]⁺ |

| 73 | [CH(OH)CH₂CH₂OH]⁺ |

| 61 | [CH₂CH(OH)CH₂OH]⁺ |

| 45 | [CH₂CH₂OH]⁺ |

| 31 | [CH₂OH]⁺ |

Experimental Protocols

The following are detailed, representative protocols for obtaining the spectroscopic data for this compound. These are based on standard laboratory procedures for the analysis of polyols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound to elucidate its molecular structure.

Materials:

-

This compound sample

-

Deuterated water (D₂O)

-

NMR tube (5 mm)

-

Pipettes

-

Vortex mixer

-

NMR spectrometer (e.g., 500 MHz)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of D₂O in a small vial.

-

Vortex the mixture until the sample is fully dissolved.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium (B1214612) signal of D₂O.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a single-pulse ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual HDO peak (approximately 4.79 ppm at 25°C).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-100 ppm).

-

Use a sufficient number of scans for adequate signal-to-noise (this may range from hundreds to thousands of scans depending on the sample concentration and instrument sensitivity).

-

Process the spectrum similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound using IR spectroscopy.

Materials:

-

This compound sample (liquid)

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Isopropanol (B130326) or ethanol (B145695) for cleaning

-

Kimwipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean by wiping it with a Kimwipe dampened with isopropanol and allowing it to dry completely.

-

Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small drop of the liquid this compound sample onto the center of the ATR crystal.

-

If using a pressure clamp, lower it to ensure good contact between the sample and the crystal.

-

Collect the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectral range should be approximately 4000-400 cm⁻¹.

-

-

Data Processing and Cleaning:

-

Process the spectrum to identify the wavenumbers of the absorption peaks.

-

Clean the ATR crystal thoroughly with isopropanol and a Kimwipe after the measurement is complete.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound. Due to the low volatility of polyols, Gas Chromatography-Mass Spectrometry (GC-MS) often requires derivatization.

Materials:

-

This compound sample

-

A suitable solvent (e.g., pyridine)

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

-

GC-MS instrument with a suitable column (e.g., a non-polar or mid-polar capillary column)

-

Autosampler vials

Procedure:

-

Sample Derivatization (Silylation):

-

In a clean, dry autosampler vial, dissolve a small amount (e.g., 1 mg) of this compound in a suitable solvent like pyridine (B92270) (e.g., 100 µL).

-

Add an excess of the silylating agent, such as BSTFA (e.g., 100 µL).

-

Cap the vial tightly and heat at a controlled temperature (e.g., 60-70°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization of the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.

-

Allow the vial to cool to room temperature before analysis.

-

-

GC-MS Analysis:

-

Set up the GC-MS instrument with an appropriate temperature program for the oven to separate the derivatized analyte from any residual reagents or byproducts.

-

Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC.

-

The mass spectrometer is typically operated in Electron Ionization (EI) mode.

-

Acquire mass spectra over a suitable mass range (e.g., m/z 40-500).

-

-

Data Analysis:

-

Identify the peak corresponding to the derivatized this compound in the total ion chromatogram.

-

Analyze the mass spectrum of this peak to determine the molecular ion of the derivatized compound and its fragmentation pattern.

-

The molecular weight of the underivatized compound can be inferred by subtracting the mass of the TMS groups.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical entity like this compound.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For professionals in drug development and scientific research, this information is crucial for quality control, structural verification, and further chemical modifications. It is highly recommended to obtain experimental data for this compound to validate the predicted values presented herein.

A Technical Guide to Determining the Solubility of 1,3,5-Pentanetriol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Pentanetriol is a polyhydric alcohol with potential applications in various fields, including as a building block in polymer synthesis and as an excipient in pharmaceutical formulations. Understanding its solubility in common organic solvents is crucial for its effective use and process development. This technical guide addresses the current landscape of solubility data for this compound, provides a detailed experimental protocol for its determination, and discusses the theoretical basis for its solubility behavior. Due to a lack of publicly available quantitative solubility data, this document focuses on empowering researchers to generate this critical information in their own laboratories.

Introduction: The State of Solubility Data for this compound

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the quantitative solubility data for this compound in common organic solvents. While qualitative descriptors such as "slightly soluble" in methanol (B129727) and water are available, specific numerical values (e.g., in g/100 mL or mol/L) at various temperatures are not readily found. This lack of data presents a challenge for scientists and engineers working with this compound.

This guide, therefore, shifts from a simple data repository to a practical handbook. It provides the necessary tools and methodologies for researchers to accurately determine the solubility of this compound in solvents relevant to their work.

Theoretical Considerations: Predicting the Solubility Behavior of a Triol

The molecular structure of this compound, featuring three hydroxyl (-OH) groups, is the primary determinant of its solubility characteristics. The presence of these highly polar functional groups allows for strong hydrogen bonding.[1]

Key Principles:

-

"Like Dissolves Like" : This fundamental principle of solubility suggests that polar compounds tend to dissolve in polar solvents, while nonpolar compounds dissolve in nonpolar solvents.[2]

-

Hydrogen Bonding : The hydroxyl groups of this compound can act as both hydrogen bond donors and acceptors. This capability leads to strong intermolecular forces with protic solvents (e.g., alcohols) and other polar solvents that can accept hydrogen bonds (e.g., ketones, esters).

-

Effect of the Carbon Backbone : The five-carbon chain of this compound contributes a nonpolar character to the molecule. In general, for polyhydric alcohols, as the length of the carbon chain increases relative to the number of hydroxyl groups, the solubility in polar solvents like water tends to decrease, while solubility in less polar organic solvents may increase.[3]

Based on these principles, it can be predicted that this compound will exhibit higher solubility in polar protic and polar aprotic solvents and limited solubility in nonpolar solvents.

Data Presentation: A Template for Your Findings

To facilitate the systematic collection and comparison of solubility data, the following table structure is recommended. This format allows for clear documentation of experimental conditions and results.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Molarity (mol/kg) | Mole Fraction (x) |

| e.g., Ethanol | 25 | ||||

| e.g., Acetone | 25 | ||||

| e.g., Toluene | 25 | ||||

| ... |

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a liquid solvent.[4][5] The following protocol provides a step-by-step guide for its implementation.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials or flasks with airtight seals

-

Constant temperature shaker or incubator

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC, GC, UV-Vis spectrophotometer)

4.2. Procedure

-

Preparation of a Saturated Solution :

-

Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration :

-

Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature.

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. The time required can vary depending on the solute and solvent system and may range from 24 to 72 hours. It is advisable to determine the necessary equilibration time by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has reached a plateau.

-

-

Sample Collection and Preparation :

-

Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.

-

Immediately filter the supernatant through a syringe filter that is chemically compatible with the solvent to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.

-

-

Analysis of Solute Concentration :

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectrophotometry). A calibration curve prepared with known concentrations of this compound in the same solvent is required for accurate quantification.

-

-

Data Calculation :

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in the desired units (e.g., g/100 mL, mol/L).

-

4.3. Validation and Controls

-

Solid Phase Analysis : After the experiment, it is good practice to analyze the remaining solid to ensure that no phase change or degradation of the this compound has occurred during the equilibration period.

-

Reproducibility : The experiment should be performed in replicate (at least triplicate) to ensure the reproducibility of the results.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask solubility determination method.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in common organic solvents is not currently available in the public domain, this guide provides researchers, scientists, and drug development professionals with the necessary framework to generate this data independently. By understanding the underlying principles of its solubility and following a robust experimental protocol, the scientific community can build a comprehensive understanding of this important compound's behavior in various solvent systems, thereby facilitating its application in research and development.

References

An In-depth Technical Guide to the Safe Handling of 1,3,5-Pentanetriol in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of 1,3,5-Pentanetriol in a laboratory environment. Due to the limited availability of complete toxicological data, a cautious approach is recommended, treating it as a potentially hazardous substance.

Hazard Identification and Classification

This compound is not currently classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2] However, the absence of comprehensive toxicological data necessitates careful handling.[3]

Potential Hazards:

-

Skin Contact: May cause irritation upon prolonged or repeated contact.[4][5]

-

Ingestion: The toxicological properties upon ingestion have not been fully investigated.[1][3]

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C5H12O3 | [2][4][6][7][8][9][10] |

| Molecular Weight | 120.15 g/mol | [2][4][7][8] |

| Appearance | Colorless liquid | [3] |

| Odor | Odorless | [3] |

| Boiling Point | 216°C @ 0.5 mmHg | [5] |

| Density | 1.112 g/mL at 25°C | [5] |

| Solubility | No information available | [3] |

| pKa | 14.36 ± 0.20 (Predicted) | [2] |

Exposure Controls and Personal Protection

Given the incomplete toxicological profile, stringent adherence to standard laboratory safety protocols is essential.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[4][5]

Personal Protective Equipment (PPE): A detailed breakdown of recommended PPE is provided in Table 2.

| PPE Type | Specifications | Rationale |

| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. | To prevent eye contact with splashes.[5] |

| Skin Protection | Chemically resistant gloves (e.g., nitrile) and a lab coat. | To prevent skin contact.[4][5] |

| Respiratory Protection | Not typically required under normal use with adequate ventilation. If aerosols are generated or ventilation is poor, a NIOSH-approved respirator may be necessary. | To prevent inhalation of mists or vapors.[5] |

Hygiene Measures:

-

Handle in accordance with good industrial hygiene and safety practices.[1][3]

-

Wash hands thoroughly after handling and before eating, drinking, or smoking.[5]

-

Avoid contact with skin, eyes, and clothing.[5]

Safe Handling and Storage Procedures

Handling:

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

-

Keep away from incompatible materials such as strong oxidizing agents.

First-Aid Measures

A summary of first-aid procedures is provided in Table 3.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][4][5] |

| Skin Contact | Immediately wash the skin with soap and plenty of water. Remove contaminated clothing. Consult a doctor if irritation persists.[1][4][5] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[4][5] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a doctor immediately.[4][5] |

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4][5]

-

Specific Hazards: No specific hazards have been identified.[1][4]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) for firefighting if necessary.[4][5]

Accidental Release:

-

Personal Precautions: Wear appropriate personal protective equipment to prevent contact with the skin and eyes and to avoid breathing vapors.[4][5]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5]

-

Containment and Cleanup: Absorb with an inert material (e.g., sand, silica (B1680970) gel) and place in a suitable container for disposal.[5]

Experimental Workflow and Hazard Relationships

To visually represent the safety protocols, the following diagrams have been created using Graphviz.

Caption: Workflow for the safe handling of this compound in a laboratory.

Caption: Relationship between potential hazards and recommended personal protective equipment.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. Page loading... [guidechem.com]

- 3. fishersci.com [fishersci.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. Synthonix, Inc > 4328-94-3 | this compound [synthonix.com]

- 7. This compound | C5H12O3 | CID 554363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | CAS 4328-94-3 | LGC Standards [lgcstandards.com]

- 9. 4328-94-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. scbt.com [scbt.com]

An In-depth Technical Guide to the Physical Properties of Pentane-1,3,5-triol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentane-1,3,5-triol (CAS No. 4328-94-3) is a triol of significant interest in various chemical and pharmaceutical applications.[1][2] Its utility as a drug intermediate for the synthesis of diverse active compounds underscores the importance of a thorough understanding of its physical properties.[1][3] This technical guide provides a comprehensive overview of the known physical characteristics of pentane-1,3,5-triol, details the experimental methodologies for their determination, and presents a visual representation of a plausible synthetic workflow.

Core Physical Properties

The physical properties of pentane-1,3,5-triol are summarized in the tables below. It is important to note that there are some discrepancies in the reported values across different sources, which are highlighted in the data.

General and Molar Properties

| Property | Value | Source |

| Molecular Formula | C₅H₁₂O₃ | [4][5] |

| Molecular Weight | 120.15 g/mol | [2] |

| CAS Number | 4328-94-3 | [2][4] |

| Appearance | Colorless liquid (predicted) |

Thermal Properties

| Property | Value | Source |

| Melting Point | Not available | [6] |

| Boiling Point | 320.2 °C at 760 mmHg | [4][5] |

| 164.15 °C (rough estimate) | ||

| Flash Point | 166.1 °C | [4] |

Density and Refractive Index

| Property | Value | Source |

| Density | 1.155 g/cm³ | [4][5] |

| 1.1291 g/cm³ | ||

| Refractive Index | 1.484 | [4] |

Solubility and Partition Coefficient

| Property | Value | Source |

| Solubility in Water | Slightly soluble | |

| Solubility in Methanol (B129727) | Slightly soluble | |

| logP (Octanol-Water Partition Coefficient) | -1 (Computed) | [2] |

Acidity

| Property | Value | Source |

| pKa | 14.36 ± 0.20 (Predicted) |

Experimental Protocols

Detailed methodologies for the experimental determination of the key physical properties of pentane-1,3,5-triol are outlined below. These protocols are based on standard organic chemistry laboratory techniques.

Melting Point Determination (Capillary Method)

Since pentane-1,3,5-triol is often described as a liquid at room temperature, this protocol would be applicable if a solid form can be obtained at low temperatures.

-

Sample Preparation: A small amount of finely powdered, dry pentane-1,3,5-triol is packed into a capillary tube to a height of 2-3 mm.[7] The tube is then tapped to ensure the sample is compact.[7]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure substance, this range should be narrow (0.5-1 °C).

Boiling Point Determination (Micro boiling point method)

This method is suitable for determining the boiling point of small quantities of a liquid.

-

Sample Preparation: A small volume (a few milliliters) of pentane-1,3,5-triol is placed in a small test tube.[8]

-

Capillary Inversion: A capillary tube, sealed at one end, is placed open-end-down into the liquid.[8]

-

Heating: The test tube is attached to a thermometer and heated in a suitable bath (e.g., an oil bath for temperatures above 100°C).[8]

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.[9] The heat is then removed, and the liquid is allowed to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[9]

Density Determination (Volumetric Method)

-

Mass Measurement of Empty Container: A clean and dry volumetric flask of a known volume (e.g., 10 mL) is accurately weighed on an analytical balance.

-

Volume Measurement of Liquid: Pentane-1,3,5-triol is carefully added to the volumetric flask up to the calibration mark.

-

Mass Measurement of Filled Container: The flask containing the pentane-1,3,5-triol is reweighed.

-

Calculation: The mass of the pentane-1,3,5-triol is determined by subtracting the mass of the empty flask from the mass of the filled flask. The density is then calculated by dividing the mass of the liquid by its volume.[10][11]

Solubility Determination (Dynamic Method)

This method can be used to determine the solubility of pentane-1,3,5-triol in solvents like water and methanol at various temperatures.

-

Sample Preparation: A known amount of the solvent (e.g., water or methanol) is placed in a jacketed glass vessel equipped with a magnetic stirrer and a temperature probe.[12]

-

Titration: Pentane-1,3,5-triol is gradually added to the solvent while stirring and maintaining a constant temperature.

-

Observation: The point at which the solution becomes saturated (i.e., no more solute dissolves, and a slight turbidity persists) is carefully observed. This can be aided by a laser monitoring technique that detects the disappearance of the last crystal.[13]

-

Calculation: The amount of pentane-1,3,5-triol added to reach saturation is recorded. The solubility is then expressed as grams of solute per 100 grams of solvent or in other appropriate units. The experiment is repeated at different temperatures to determine the temperature dependence of solubility.[12]

Synthetic Workflow

Pentane-1,3,5-triol serves as a crucial intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients.[1][3] A representative workflow for the synthesis of a pentanetriol (B14693764) from a renewable starting material is depicted below. This diagram illustrates a plausible multi-step synthesis, highlighting the key transformations and intermediate stages.

Caption: A representative synthetic workflow for a pentanetriol starting from furfuryl alcohol.

Logical Relationships in Drug Intermediate Synthesis

The synthesis of a drug intermediate like pentane-1,3,5-triol is a critical step in the overall drug development pipeline. The following diagram illustrates the logical relationship and progression from the synthesis of the intermediate to the final active pharmaceutical ingredient (API).

Caption: Logical flow from intermediate synthesis to the final drug product.

References

- 1. pentane-1,3,5-triol|4328-94-3 - MOLBASE Encyclopedia [m.molbase.com]

- 2. 1,3,5-Pentanetriol | C5H12O3 | CID 554363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Experiment: Determining the Boiling Points of Organic Compounds Aim: To .. [askfilo.com]

- 5. pentane-1,3,5-triol | 4328-94-3 [chemnet.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. ivypanda.com [ivypanda.com]

- 9. Video: Boiling Points - Procedure [jove.com]

- 10. scribd.com [scribd.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,3,5-Pentanetriol: Structure, Properties, and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Pentanetriol, with the IUPAC name pentane-1,3,5-triol, is a polyhydroxylated aliphatic alcohol.[1][2] Its simple, linear carbon backbone and multiple hydroxyl groups suggest its potential utility as a versatile building block in chemical synthesis, including the development of novel pharmaceutical agents. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, alongside a discussion of relevant analytical methodologies. While this compound is commercially available, its application in drug development and biological systems is not extensively documented in publicly available literature. This guide, therefore, also highlights areas where further research is needed to fully elucidate its potential.

Chemical Structure and Properties

The fundamental characteristics of this compound are summarized below.

Chemical Structure:

Physicochemical Data:

A compilation of key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in various experimental and formulation settings.

| Property | Value | Source |

| Molecular Weight | 120.15 g/mol | [1][3][4][5] |

| CAS Number | 4328-94-3 | [2][3][4][5] |

| Predicted pKa | 14.36 ± 0.20 | [2] |

| Topological Polar Surface Area | 60.7 Ų | [2] |

| Hydrogen Bond Donor Count | 3 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 4 | [2] |

Synthesis and Manufacturing

A hypothetical, generalized workflow for a potential laboratory-scale synthesis is depicted below.

Caption: A generalized, hypothetical workflow for the synthesis of this compound.

Experimental Protocols: Analytical Methods

Due to the polar nature and low volatility of this compound, direct analysis by gas chromatography (GC) is challenging. Derivatization is a common strategy to enhance its volatility for GC-based analysis. A general protocol for the analysis of polyols, which can be adapted for this compound, is provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound (as Trimethylsilyl (B98337) Derivatives)

Objective: To identify and quantify this compound in a sample matrix.

Materials:

-

Sample containing this compound

-

Internal standard (e.g., heptadecanoic acid)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilaane (TMCS)

-

Pyridine (catalyst)

-

Anhydrous solvent (e.g., dichloromethane, hexane)

-

GC-MS system with a suitable capillary column (e.g., 5% phenyl-dimethylpolysiloxane)

Procedure:

-

Sample Preparation: a. To a known amount of the sample, add a precise amount of the internal standard. b. If the sample is in an aqueous matrix, it should be lyophilized to complete dryness. The absence of water is critical as it reacts with the derivatizing agent.[6]

-

Derivatization (Silylation): a. To the dried sample residue, add 100 µL of BSTFA with 1% TMCS and 50 µL of pyridine.[6] b. Tightly seal the reaction vial and heat at 70°C for 30 minutes.[6] c. Allow the vial to cool to room temperature.

-

GC-MS Analysis: a. Inject 1 µL of the derivatized sample into the GC-MS. b. A typical temperature program could be: hold at 50°C for 2 minutes, then ramp to 250°C at 10°C/min. The injector temperature is typically set to 250°C. c. The mass spectrometer can be operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.

-

Data Analysis: a. Identify the trimethylsilyl derivative of this compound based on its retention time and mass spectrum. b. For quantification, generate a calibration curve using standards of this compound that have undergone the same derivatization procedure.

The following diagram illustrates the logical workflow for this analytical protocol.

Caption: A step-by-step workflow for the GC-MS analysis of this compound.

Applications in Drug Development and Biological Activity

Currently, there is a notable absence of published research detailing the biological activity of this compound or its direct applications in drug development. While the general class of aliphatic polyols has diverse roles in biological systems and as excipients in pharmaceutical formulations, the specific contributions of this compound remain uncharacterized.

Its structure suggests potential as:

-

A scaffold for the synthesis of more complex molecules.

-

A linker to connect different pharmacophores.

-

A starting material for the generation of libraries of related compounds for screening.

No information was found in the searched scientific and patent literature regarding the involvement of this compound in any specific signaling pathways.

Conclusion and Future Directions

This compound is a simple aliphatic triol with well-defined chemical and physical properties. While it is commercially available, its potential in the fields of medicinal chemistry and drug development is largely unexplored. The lack of data on its biological activity and synthetic accessibility presents both a challenge and an opportunity for researchers.

Future research should focus on:

-

Developing and publishing efficient and scalable synthetic routes.

-

Screening this compound and its derivatives for a wide range of biological activities.

-

Investigating its potential as a scaffold or building block in the synthesis of novel therapeutic agents.

This technical guide provides a foundation for scientists and researchers interested in exploring the untapped potential of this compound. The development of novel applications for this compound will depend on rigorous experimental investigation into its synthesis, reactivity, and biological properties.

References

An In-depth Technical Guide to 4-((3-Bromophenyl)hydrazono)pentanoic Acid

For researchers, scientists, and drug development professionals, this document serves as a comprehensive technical guide on the properties, synthesis, and potential applications of 4-((3-Bromophenyl)hydrazono)pentanoic acid and its analogs. This class of compounds, characterized by the aryl hydrazone moiety, is of significant interest in medicinal chemistry due to its diverse biological activities.

Core Compound Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃BrN₂O₂ | Calculated |

| Molecular Weight | 285.14 g/mol | Calculated |

| IUPAC Name | 4-((2-(3-bromophenyl)hydrazinylidene))pentanoic acid | |

| CAS Number | 4328-94-3 (Disputed, more commonly associated with 1,3,5-Pentanetriol) | |

| Appearance | Likely a crystalline solid | Inferred from related compounds |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols; limited solubility in water. | Inferred from related compounds |

| Melting Point | Not available | |

| Boiling Point | Not available |

Synthesis and Experimental Protocols

The synthesis of 4-((3-Bromophenyl)hydrazono)pentanoic acid typically proceeds via a condensation reaction between (3-bromophenyl)hydrazine (B1328922) and a 4-oxopentanoic acid (levulinic acid) derivative. This reaction is a standard method for forming hydrazones.[1][2][3]

General Experimental Protocol for Hydrazone Synthesis

This protocol is a generalized procedure that can be adapted for the synthesis of 4-((3-Bromophenyl)hydrazono)pentanoic acid.

Materials:

-

(3-Bromophenyl)hydrazine or its hydrochloride salt (1 equivalent)

-

Levulinic acid (1 equivalent)

-

Ethanol or acetic acid (as solvent)

-

Catalytic amount of acid (e.g., glacial acetic acid, if not used as the solvent)

Procedure:

-

Dissolve equimolar amounts of (3-bromophenyl)hydrazine and levulinic acid in a suitable solvent (e.g., ethanol) in a round-bottom flask.

-

Add a few drops of a catalytic acid, such as glacial acetic acid, to the mixture.

-

The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours.

-

Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product may precipitate. If not, the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure hydrazone.

Synthetic workflow for 4-((3-Bromophenyl)hydrazono)pentanoic acid.

Biological Activity and Potential Applications

Hydrazone derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, making them attractive scaffolds for drug discovery.[4][5][6][7][8] The presence of the azomethine group (-NHN=CH-) is crucial for their biological effects.

Potential Signaling Pathways and Mechanisms of Action

While the specific pathways affected by 4-((3-Bromophenyl)hydrazono)pentanoic acid have not been elucidated, related aryl hydrazone compounds have been shown to modulate various biological targets. These include enzymes, receptors, and signaling pathways involved in a range of diseases.

Potential biological targets and outcomes of aryl hydrazones.

The diverse biological activities reported for hydrazone derivatives include:

-

Anticancer Activity: Many hydrazone derivatives have demonstrated cytotoxic effects against various cancer cell lines.

-

Antimicrobial Activity: This class of compounds has shown efficacy against a range of bacteria and fungi.

-

Anti-inflammatory and Analgesic Activity: Some hydrazones exhibit potent anti-inflammatory and pain-relieving properties.[4]

-

Anticonvulsant Activity: Aryl hydrazones have been investigated for their potential in treating epilepsy.[8]

-

Antidepressant Activity: Certain hydrazone derivatives act as monoamine oxidase (MAO) inhibitors, suggesting antidepressant potential.[7]

The bromophenyl moiety in 4-((3-Bromophenyl)hydrazono)pentanoic acid can further influence its biological activity through halogen bonding and by modifying its lipophilicity, which affects cell permeability and target interaction.

Suppliers of Precursors

While direct suppliers of 4-((3-Bromophenyl)hydrazono)pentanoic acid are not readily identifiable, the key precursors for its synthesis are commercially available from various chemical suppliers.

| Precursor | Potential Suppliers |

| (3-Bromophenyl)hydrazine | Oakwood Chemical, Sigma-Aldrich, TCI Chemicals |

| Levulinic acid (4-Oxopentanoic acid) | Sigma-Aldrich, Alfa Aesar, Thermo Fisher Scientific |

Researchers interested in this compound would typically synthesize it in-house following the general protocols outlined above. Custom synthesis services are also available from various contract research organizations (CROs).

References

- 1. benchchem.com [benchchem.com]

- 2. alcrut.com [alcrut.com]

- 3. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. omicsonline.org [omicsonline.org]

- 5. Biological Activities of Hydrazone Derivatives in the New Millennium | Semantic Scholar [semanticscholar.org]

- 6. scispace.com [scispace.com]

- 7. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. impactfactor.org [impactfactor.org]

The Obscure Origins of 1,3,5-Pentanetriol: A Historical and Technical Overview

Despite its well-defined chemical structure and properties, the precise historical origins of 1,3,5-pentanetriol, including its initial discovery and the researchers responsible, remain notably absent from the readily available scientific literature. This technical guide delves into the known characteristics of this aliphatic triol, while acknowledging the conspicuous gap in our understanding of its historical narrative.

While the compound is cataloged in numerous chemical databases and available from various suppliers, a thorough review of historical chemical literature and scientific archives does not yield a definitive first report of its synthesis or isolation. This suggests that its discovery may have been an unremarkable event, possibly occurring as a byproduct of broader research into polyhydric alcohols or through a synthetic route that was not considered novel enough at the time to warrant a dedicated publication.

Chemical and Physical Properties

This compound is a tri-hydroxy substituted derivative of pentane. Its structure and key properties are summarized below.

| Property | Value |

| Molecular Formula | C₅H₁₂O₃ |

| Molecular Weight | 120.15 g/mol |

| CAS Number | 4328-94-3 |

| IUPAC Name | pentane-1,3,5-triol |

| Canonical SMILES | C(CO)C(CCO)O |

| InChI Key | LMMTVYUCEFJZLC-UHFFFAOYSA-N |

Note: The table above presents computationally derived and database-reported properties. Experimental values for properties such as melting and boiling points are not consistently reported in the literature.

Potential Synthetic Pathways

In the absence of a documented initial synthesis, we can infer potential historical and modern synthetic approaches based on established organic chemistry principles for the formation of aliphatic triols.

A logical, though undocumented, synthetic route could involve the reduction of a corresponding carbonyl or carboxyl compound. The following workflow illustrates a hypothetical pathway.

Experimental Protocol: A General Approach to Aliphatic Triol Synthesis via Reduction

The following provides a generalized experimental protocol for the reduction of a dihydroxy carboxylic acid derivative, which could hypothetically be adapted for the synthesis of this compound. This is a representative method and not a historically documented procedure for this specific compound.

Materials:

-

A suitable precursor such as ethyl 3,5-dihydroxypentanoate.

-

A reducing agent, for example, Lithium aluminum hydride (LiAlH₄).

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) as a solvent.

-

Apparatus for reflux under an inert atmosphere.

-

Equipment for quenching and work-up, including a separatory funnel and distillation apparatus.

-

Reagents for purification, such as drying agents (e.g., anhydrous sodium sulfate) and solvents for chromatography.

Procedure:

-

A solution of the dihydroxy ester in an anhydrous ether solvent is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled in an ice bath.

-

A suspension of the reducing agent (e.g., LiAlH₄) in the same anhydrous solvent is slowly added to the ester solution with stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified period to ensure the completion of the reduction.

-

The reaction is carefully quenched by the slow, sequential addition of water and a sodium hydroxide (B78521) solution while cooling in an ice bath.

-

The resulting salts are filtered off, and the organic layer is separated.

-

The aqueous layer is extracted with additional portions of the organic solvent.

-

The combined organic extracts are dried over an anhydrous drying agent.

-

The solvent is removed under reduced pressure to yield the crude triol.

-

The crude product is then purified, typically by vacuum distillation or column chromatography.

Conclusion

The history of the discovery and initial synthesis of this compound is surprisingly elusive within the annals of chemical science. While its properties are known and it is commercially available, the foundational papers that would typically describe its first preparation and characterization are not apparent. This leaves a curious void in the historical record of this simple aliphatic triol. The synthetic pathways and experimental protocols presented here are based on established chemical principles for similar molecules and serve as a plausible representation of how its synthesis might have been, and can be, achieved. For researchers and drug development professionals, the value of this compound lies in its potential as a simple, functionalized building block, though its own history remains a subject for further, deeper investigation.

1,3,5-Pentanetriol: A Technical Whitepaper on Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract: 1,3,5-Pentanetriol is a triol, a chemical compound containing three hydroxyl groups. Its structure suggests potential utility as a versatile building block in polymer chemistry and as an excipient in pharmaceutical formulations. However, a comprehensive review of publicly available scientific literature reveals a significant gap in dedicated research exploring its specific applications. This technical guide summarizes the known physicochemical properties of this compound and explores its potential, yet currently undocumented, research applications based on the established roles of similar polyols. Due to the limited specific data, this paper will focus on theoretical applications and general methodologies common for polyols in related fields.

Introduction

This compound (CAS No. 4328-94-3) is a linear, five-carbon molecule functionalized with hydroxyl groups at the first, third, and fifth positions.[1] This structure imparts hydrophilicity and provides multiple reactive sites for chemical modification. While its isomeric counterpart, 1,2,5-pentanetriol, has been investigated as a bio-based component in the synthesis of polyurethane foams, dedicated research on the applications of this compound remains conspicuously absent from peer-reviewed literature. This whitepaper aims to bridge this knowledge gap by providing a foundational understanding of its properties and postulating its potential research applications.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are primarily derived from chemical databases and computational models.[1][2]

| Property | Value | Source |

| Molecular Formula | C₅H₁₂O₃ | [1] |

| Molecular Weight | 120.15 g/mol | [1] |

| CAS Number | 4328-94-3 | [1] |

| Appearance | Solid | |

| Storage Temperature | Refrigerator | |

| Purity | ≥95% |

Potential Research Applications

Based on the chemical nature of this compound and the known applications of other polyols, several key areas of research present themselves as fertile ground for investigation.

Polymer Chemistry

The trifunctionality of this compound makes it a prime candidate as a crosslinking agent or a monomer in the synthesis of various polymers.

Hypothetical Application: this compound could be employed as a monomer in the synthesis of biodegradable polyesters. The introduction of a triol into a polyester (B1180765) backbone would create branched or cross-linked structures, potentially enhancing the mechanical properties and altering the degradation kinetics of the resulting polymer.

Generic Experimental Protocol for Polyester Synthesis:

-

Reactants: this compound, a dicarboxylic acid (e.g., adipic acid, succinic acid), and a suitable catalyst (e.g., tin(II) octoate).

-

Procedure:

-

The reactants are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.

-

The mixture is heated under a nitrogen atmosphere to a temperature sufficient to initiate polymerization (typically 150-200°C).

-

The reaction is allowed to proceed, with the removal of water as a byproduct, until the desired molecular weight is achieved.

-

The resulting polyester is then purified and characterized using techniques such as Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Differential Scanning Calorimetry (DSC).

-

Hypothetical Application: Similar to its isomer, 1,2,5-pentanetriol, this compound could serve as a polyol component in the synthesis of polyurethanes. Its three hydroxyl groups would react with isocyanates to form a cross-linked polyurethane network, which could be tailored for applications ranging from foams to coatings and adhesives.

Generic Experimental Protocol for Polyurethane Synthesis:

-

Reactants: this compound, a diisocyanate (e.g., methylene (B1212753) diphenyl diisocyanate (MDI) or toluene (B28343) diisocyanate (TDI)), a catalyst (e.g., dibutyltin (B87310) dilaurate), and potentially a blowing agent for foam production.

-

Procedure:

-

The this compound and catalyst are mixed in a suitable reaction vessel.

-

The diisocyanate is added to the mixture under vigorous stirring.

-

For foam synthesis, a blowing agent is introduced to create the porous structure.

-

The reaction mixture is allowed to cure, forming the solid polyurethane material.

-

The properties of the resulting polyurethane are then characterized (e.g., density, compressive strength, thermal stability).

-

Drug Delivery and Pharmaceutical Formulations

The hydrophilic nature and multiple functional groups of this compound suggest its potential use in drug delivery systems and as a pharmaceutical excipient.

Hypothetical Application: this compound could be used to synthesize biodegradable and biocompatible polymers for encapsulating therapeutic agents. The hydroxyl groups could also be functionalized to attach targeting ligands or to modify the release profile of the encapsulated drug. As an excipient, it could function as a solubilizing agent, humectant, or plasticizer in various dosage forms.

Visualizing Potential Workflows

While no specific signaling pathways involving this compound have been identified, we can visualize the logical workflow for its potential application in polymer synthesis.

Caption: A conceptual workflow for the synthesis and characterization of novel polymers using this compound as a monomer.

Conclusion and Future Directions

This compound represents an under-explored molecule with significant potential in materials science and pharmaceutical development. Its trifunctional nature offers a platform for creating complex and highly functionalized materials. The lack of dedicated research into its applications presents a clear opportunity for novel investigations. Future research should focus on:

-

Systematic Synthesis and Characterization: Detailed studies on the synthesis of polyesters, polyurethanes, and other polymers using this compound, with thorough characterization of their properties.

-

Biocompatibility and Toxicity Studies: Evaluation of the safety profile of this compound and its derivatives to determine their suitability for biomedical applications.

-

Drug Delivery Vehicle Development: Exploration of this compound-based polymers for the encapsulation and controlled release of therapeutic agents.

The information presented in this whitepaper, though based on the general properties of polyols, provides a solid foundation and a call to action for the scientific community to explore the untapped potential of this compound.

References

Methodological & Application

Application Notes and Protocols for Polyester Synthesis Using 1,3,5-Pentanetriol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyesters are a versatile class of polymers with wide-ranging applications in the biomedical field, including in drug delivery systems, tissue engineering scaffolds, and biodegradable implants. The incorporation of multifunctional monomers, such as triols, into the polymer backbone allows for the synthesis of branched or cross-linked polyesters with tunable mechanical properties, degradation kinetics, and drug-release profiles. 1,3,5-Pentanetriol is a trifunctional alcohol that can be used to create branched polyesters.[1][2][3] The presence of a third hydroxyl group, in addition to the two primary hydroxyls, provides a branching point, leading to polymers with unique architectures compared to linear polyesters derived from diols.[4]

This document provides a detailed guide for the synthesis of polyesters from this compound and a dicarboxylic acid via melt polycondensation. The protocol is based on established methods for polyester (B1180765) synthesis using similar polyol monomers, such as glycerol (B35011).[5][6] It should be noted that while general principles of polyester chemistry are applicable, specific reaction parameters for this compound may require optimization.

Data Presentation

| Parameter | Polyester A | Polyester B | Polyester C |

| Monomers | This compound, Adipic Acid | This compound, Sebacic Acid | This compound, Adipic Acid |

| Molar Ratio (Triol:Diacid) | 1:1.2 | 1:1 | 1.2:1 |

| Catalyst | Titanium (IV) butoxide | Tin (II) octoate | p-Toluenesulfonic acid |

| Catalyst Concentration (mol%) | 0.1 | 0.1 | 0.5 |

| Reaction Temperature (°C) | 180 | 190 | 170 |

| Reaction Time (h) | 8 | 10 | 12 |

| Number Average Molecular Weight (Mn, g/mol ) | 8,500 | 12,000 | 6,000 |

| Weight Average Molecular Weight (Mw, g/mol ) | 25,000 | 38,000 | 15,000 |

| Polydispersity Index (PDI) | 2.9 | 3.2 | 2.5 |

| Glass Transition Temperature (Tg, °C) | -25 | -35 | -20 |

| Decomposition Temperature (Td, 5% weight loss, °C) | 310 | 325 | 300 |

Experimental Protocols

Materials and Equipment

-

Dicarboxylic acid (e.g., Adipic Acid, Sebacic Acid)

-

Catalyst (e.g., Titanium (IV) butoxide, Tin (II) octoate, p-Toluenesulfonic acid)

-

Nitrogen gas supply

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Condenser

-

Vacuum pump

-

Schlenk line (optional, for inert atmosphere)

-

Standard laboratory glassware

-

Analytical balance

Synthesis of Branched Polyester via Melt Polycondensation

This protocol describes a two-stage melt polycondensation process, a common method for synthesizing polyesters.[7][8]

Stage 1: Esterification

-

Reactor Setup: Assemble a clean, dry three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a condenser.

-

Charging Monomers: Accurately weigh and add this compound and the chosen dicarboxylic acid to the flask. A slight excess of the triol can be used to ensure the formation of hydroxyl-terminated prepolymers.

-

Inert Atmosphere: Purge the reactor with dry nitrogen gas for 15-20 minutes to remove air and moisture. Maintain a gentle nitrogen flow throughout the reaction.

-

Heating: Begin stirring and gradually heat the reaction mixture to a temperature of 150-180°C. The exact temperature will depend on the melting points of the monomers.

-

Catalyst Addition: Once the monomers have melted and formed a homogeneous mixture, add the catalyst.

-

Esterification Reaction: Continue heating and stirring the mixture at this temperature. Water will be produced as a byproduct of the esterification reaction and will be collected in the condenser. The reaction progress can be monitored by measuring the amount of water collected. This stage typically lasts for 2-4 hours.

Stage 2: Polycondensation

-

Temperature Increase: After the initial esterification stage, gradually increase the temperature to 180-220°C.

-